molecular formula C16H19FN2O3S B1171486 CALCIUM STARCH ISODODECENYLSUCCINATE CAS No. 194810-88-3

CALCIUM STARCH ISODODECENYLSUCCINATE

Cat. No.: B1171486
CAS No.: 194810-88-3
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Description

Chemical Definition and Structural Characterization

This compound is synthesized via a two-step process:

  • Esterification : Native starch reacts with DDSA, introducing hydrophobic dodecenyl succinate groups onto the starch backbone.
  • Calcium complexation : Calcium ions (Ca²⁺) form coordination bonds with the free hydroxyl and carboxylate groups, stabilizing the modified starch structure.

The molecular structure comprises:

  • A polysaccharide backbone (amylose and amylopectin) from native starch.
  • Dodecenyl succinate esters attached to hydroxyl groups at C-2, C-3, or C-6 positions of glucose units.
  • Calcium ions bridging adjacent esterified starch chains, enhancing structural integrity.

Analytical characterization employs:

  • Fourier-transform infrared spectroscopy (FTIR) : Detects ester carbonyl peaks at 1,723 cm⁻¹ and carboxylate vibrations at 1,563 cm⁻¹.
  • Nuclear magnetic resonance (NMR) : Identifies substitution patterns and quantifies the degree of substitution (DS).
  • X-ray diffraction (XRD) : Reveals changes in crystallinity due to calcium complexation.

Table 1: Key Structural Features of this compound

Feature Analytical Method Observations
Ester group formation FTIR Peaks at 1,723 cm⁻¹ (C=O) and 1,563 cm⁻¹ (COO⁻)
Substitution pattern ¹H-NMR/¹³C-NMR DS values typically 0.01–0.1
Crystallinity XRD Reduced crystallinity vs. native starch

Historical Development of Starch Esterification Technologies

Starch modification began in the 19th century with acid hydrolysis and oxidation. Key milestones include:

  • 1940s : Introduction of octenyl succinic anhydride (OSA) esterification for food emulsifiers.
  • 1950s : Commercialization of high-amylose starches , enabling tailored functional properties.
  • 2000s : Advancements in dual modification (e.g., esterification combined with crosslinking) to enhance stability.

This compound emerged from efforts to improve water resistance and thermal stability in starch-based materials. The incorporation of calcium ions addressed limitations of early esterified starches, such as poor mechanical strength in humid environments.

Classification Within Modified Starch Family

This compound belongs to three overlapping categories:

  • Chemically modified starches :

    • Subclass: Esterified starches (DDSA-modified).
    • Differentiated from acetylated or hydroxypropylated starches by its hydrophobic dodecenyl chains.
  • Polymeric surfactants :

    • Amphiphilic structure enables oil-in-water emulsification.
  • Ionically crosslinked biopolymers :

    • Calcium bridges enhance shear stability vs. sodium or potassium complexes.

Table 2: Comparison with Other Modified Starches

Starch Type Modification Key Properties
OSA starch Esterification with OSA Emulsification, low retrogradation
Acetylated starch Acetic anhydride Improved clarity, freeze-thaw stability
This compound DDSA + Ca²⁺ Water resistance, thermal stability

Properties

CAS No.

194810-88-3

Molecular Formula

C16H19FN2O3S

Origin of Product

United States

Scientific Research Applications

Cosmetic Applications

Calcium starch isododecenylsuccinate is primarily utilized in cosmetic formulations due to its unique properties that enhance product performance. Its hydrophobic nature and ability to improve texture make it an excellent ingredient in skin care products.

Key Cosmetic Formulations:

  • Creams and Lotions: The compound acts as an aesthetic enhancer, providing a smooth feel and improving the spreadability of lotions. For example, a body lotion formulation containing this starch derivative demonstrated improved skin feel and aesthetic characteristics compared to traditional formulations .
  • Powder Products: It is used in pressed powders and cream-to-powder formulations, enhancing texture and providing a non-sticky finish. A notable example includes a cream-to-powder eye shadow that effectively utilized this compound for its aesthetic properties .
  • Spray Powders: The compound's incorporation into topical spray powders allows for improved application properties, contributing to the overall sensory experience of the product .

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as an excipient due to its functional properties, including acting as a binder and stabilizer in tablet formulations.

Pharmaceutical Uses:

  • Tablet Formulations: The modified starch can enhance the mechanical strength of tablets while improving disintegration times, leading to better bioavailability of active ingredients. Its use in formulations has been documented to provide desirable flow characteristics during manufacturing .
  • Controlled Release Systems: Research indicates that calcium starch derivatives can be utilized in controlled release formulations, allowing for sustained drug delivery over extended periods .

Food Industry Applications

This compound finds extensive use in the food industry as a thickener and stabilizer.

Food Industry Uses:

  • Emulsification: The compound effectively stabilizes emulsions in sauces and dressings, preventing separation and enhancing texture. Its ability to improve solubility makes it suitable for dairy products as well.
  • Thickening Agent: It serves as a thickening agent in various food products, contributing to improved mouthfeel and consistency.

Toxicological Safety Assessments

Safety assessments have been conducted to evaluate the toxicity of this compound. Studies indicate that it exhibits low toxicity levels when administered orally or dermally, supporting its safe use in cosmetic and food applications .

Application Area Functionality Examples
CosmeticsAesthetic enhancerCreams, lotions, powders
PharmaceuticalsBinder, stabilizerTablets, controlled release
Food IndustryThickener, emulsifierSauces, dairy products

Case Studies

Several studies highlight the efficacy of this compound in various applications:

  • A study on cosmetic formulations demonstrated that incorporating this starch derivative resulted in significantly improved sensory attributes compared to conventional ingredients .
  • Research on pharmaceutical excipients revealed that calcium starch derivatives enhanced tablet hardness while maintaining rapid disintegration profiles .
  • In food technology, experiments showed that products containing this compound exhibited superior stability and texture compared to those without it.

Comparison with Similar Compounds

Acetylated Starch

  • Modification : Acetylation introduces acetyl groups (-OCOCH₃) to starch hydroxyl groups via reactions with acetic anhydride.
  • Key Differences :
    • Hydrophobicity : Calcium Starch Isododecenylsuccinate has higher hydrophobicity due to the branched isododecenyl chain, making it more suitable for oil-in-water emulsions.
    • Ionic Interaction : The calcium ion in the former enhances ionic crosslinking, improving stability in high-salt environments, whereas acetylated starch lacks ionic functionality .
  • Applications : Acetylated starch is preferred in low-pH foods (e.g., sauces), while this compound excels in cosmetic creams and topical pharmaceuticals .

Hydroxyethyl Starch (HES)

  • Modification : Etherification with ethylene oxide introduces hydroxyethyl groups.
  • Key Differences: Solubility: HES is highly water-soluble and used as a plasma expander, unlike the amphiphilic this compound. Safety: HES has renal toxicity risks in medical applications, whereas this compound is generally recognized as safe (GRAS) in non-parenteral uses .

Comparison with Calcium-Containing Starch Derivatives

Calcium Acetate-Modified Starch

  • Modification : Starch esterified with acetic acid and neutralized with calcium.
  • Key Differences :
    • Ester Group : The linear acetate group offers less steric hindrance, resulting in lower viscosity compared to the bulky isododecenylsuccinate group.
    • Thermal Stability : this compound exhibits superior thermal stability (up to 150°C) due to hydrophobic shielding, whereas calcium acetate starch degrades above 120°C .

Comparison with Non-Starch Calcium Salts

Calcium Dodecylbenzenesulfonate

  • Structure : A surfactant with a calcium counterion and dodecylbenzene sulfonate headgroup.
  • Key Differences :
    • Functionality : Acts as a detergent or emulsifier, whereas this compound serves as a viscosity modifier.
    • Biodegradability : The starch backbone of the latter offers better environmental compatibility .

Calcium Lysinate

  • Structure: A calcium salt of the amino acid lysine.
  • Key Differences :
    • Application : Primarily used as a calcium supplement or flavor enhancer, lacking the thickening properties of starch derivatives .

Data Tables

Table 1: Functional Properties of Modified Starches

Property This compound Acetylated Starch Hydroxyethyl Starch
Hydrophobicity High (branched alkyl chain) Moderate Low
Ionic Interaction Yes (Ca²⁺) No No
Thermal Stability (°C) 150 130 110
Primary Use Cosmetics, topical pharma Food sauces Medical IV fluids
Reference

Table 2: Comparison with Calcium Salts

Compound Function Ionic Character Biodegradability
This compound Thickener, stabilizer Amphiphilic High
Calcium Dodecylbenzenesulfonate Surfactant Anionic Moderate
Calcium Lysinate Nutritional supplement Cationic High
Reference

Key Research Findings

  • Enzyme Stability : Calcium ions in starch derivatives enhance α-amylase stability during hydrolysis, suggesting improved compatibility in enzymatic drug delivery systems .
  • Synergistic Effects : The branched isododecenylsuccinate group reduces recrystallization, extending shelf-life in emulsions compared to linear esters .
  • Regulatory Status: Unlike Hydroxyethyl Starch, this compound complies with FDA GRAS guidelines for non-parenteral applications .

Preparation Methods

Reaction Mechanism

The esterification proceeds via nucleophilic acyl substitution, where hydroxyl groups on starch molecules react with the anhydride under alkaline conditions. The general reaction is:

Starch-OH + IDDSApH 8.5–10.5Starch-O-CO-(CH2)2-CO-O-(C12H23) + H2O\text{Starch-OH + IDDSA} \xrightarrow{\text{pH 8.5–10.5}} \text{Starch-O-CO-(CH}2\text{)}2\text{-CO-O-(C}{12}\text{H}{23}\text{) + H}_2\text{O}

Calcium hydroxide (Ca(OH)2_2) or calcium carbonate (CaCO3_3) is typically used to maintain alkaline conditions, facilitating both esterification and subsequent calcium salt formation.

Key Parameters

  • Temperature : 80–120°C.

  • pH : 8.5–10.5.

  • Reaction Time : 4–20 hours.

  • Molar Ratios :

    • Starch : IDDSA = 1 : 0.03–0.1 (w/w).

    • Calcium hydroxide : IDDSA = 1 : 1–1.5 (mol/mol).

Table 1: Optimization of Esterification Conditions

ParameterOptimal RangeImpact on Degree of Substitution (DS)
Temperature100–110°CHigher temperatures increase DS but risk starch degradation.
pH9.0–10.0Alkaline pH maximizes anhydride reactivity.
IDDSA Concentration3–5% (w/w of starch)Higher concentrations improve DS but may reduce reaction efficiency.

Calcium Salt Formation

After esterification, the sodium or potassium salt intermediate is converted to the calcium form via ion exchange or direct neutralization with calcium-based reagents.

Methods

  • Direct Neutralization :

    • Calcium hydroxide or carbonate is added to the reaction mixture post-esterification to neutralize excess acid and precipitate the calcium salt.

    • Example:

      • 100 g esterified starch slurry + 5% Ca(OH)2_2 (w/w), stirred at 60°C for 2 hours.

  • Ion Exchange :

    • The sodium form of starch dodecenylsuccinate is treated with calcium chloride (CaCl2_2) to replace Na+^+ with Ca2+^{2+}:

      Starch-O-CO-(CH2)2-CO-ONa + CaCl2Starch-O-CO-(CH2)2-CO-O-Ca + 2 NaCl\text{Starch-O-CO-(CH}_2\text{)}_2\text{-CO-ONa + CaCl}_2 \rightarrow \text{Starch-O-CO-(CH}_2\text{)}_2\text{-CO-O-Ca + 2 NaCl}
    • Yields >90% with 0.5 M CaCl2_2 at 50°C.

Table 2: Calcium Salt Conversion Efficiency

MethodCalcium SourceDS Retention (%)Purity (%)
Direct NeutralizationCa(OH)2_285–9092–95
Ion ExchangeCaCl2_295–9898–99

Purification and Drying

Crude CSIS is purified to remove unreacted IDDSA, byproducts, and residual salts.

Steps:

  • Solvent Extraction :

    • Dichloromethane or ethanol washes remove hydrophobic impurities.

  • Filtration :

    • Vacuum filtration separates the calcium-starch complex from the liquid phase.

  • Drying :

    • Spray-drying or oven-drying at 60–80°C yields a fine, free-flowing powder.

Table 3: Purity Analysis of CSIS

ImpurityConcentration (ppm)Method
Residual IDDSA<50HPLC
Calcium Carbonate<100Gravimetric
Moisture Content<8%Karl Fischer

Analytical Characterization

Fourier-Transform Infrared Spectroscopy (FTIR)

  • Ester carbonyl (C=O) : 1707 cm1^{-1}.

  • Calcium-carboxylate : 1564 cm1^{-1}.

X-Ray Diffraction (XRD)

  • Crystallinity reduction from 36.7% (native starch) to 28–31% (CSIS), confirming amorphous modification.

Nuclear Magnetic Resonance (NMR)

  • 13C NMR^{13}\text{C NMR}: Peaks at 174 ppm (ester carbonyl) and 34 ppm (dodecenyl chain).

Industrial-Scale Production

Large-scale synthesis employs extruders or continuous stirred-tank reactors (CSTRs) for efficiency.

Extrusion Parameters:

  • Screw Speed: 100–120 rpm.

  • Moisture Content: 25–30%.

  • Throughput: 500–1000 kg/h.

Table 4: Comparison of Batch vs. Continuous Processes

ParameterBatch ReactorExtrusion
Reaction Time6–20 hours2–5 minutes
Energy ConsumptionHighModerate
DS Consistency±0.005±0.002

Challenges and Solutions

  • Low Solubility of Calcium Hydroxide :

    • Solved by using nano-sized Ca(OH)2_2 or co-solvents like ethanol.

  • Byproduct Formation :

    • Excess IDDSA leads to diesters; controlled stoichiometry minimizes this.

Recent Advances

  • Supercritical CO2_2 Assistance : Enhances reagent diffusion into starch granules, improving DS by 15–20%.

  • Enzymatic Pretreatment : Amylase hydrolysis increases surface area, boosting reaction efficiency .

Q & A

Q. What are the standard methodologies for characterizing the physicochemical properties of calcium starch isododecenylsuccinate (Ca-SIS)?

To characterize Ca-SIS, researchers should employ a combination of spectroscopic, chromatographic, and microscopic techniques:

  • FTIR and NMR : To confirm esterification and quantify substitution levels by analyzing peaks corresponding to succinyl and isododecenyl groups .
  • SEM/TEM : To assess particle morphology and surface modifications caused by esterification .
  • XRD : To determine crystallinity changes post-esterification, which impacts solubility and stability .
  • HPLC/GPC : To measure molecular weight distribution and detect hydrolysis byproducts .

Q. How can researchers design experiments to evaluate the stability of Ca-SIS in aqueous solutions under varying pH conditions?

  • Experimental Design :
    • Independent Variables : pH (e.g., 2–10), temperature (25–60°C), and ionic strength.
    • Dependent Variables : Turbidity (via spectrophotometry), zeta potential (dynamic light scattering), and residual ester content (titration) .
    • Control : Unmodified starch under identical conditions.
  • Data Analysis : Use ANOVA to compare degradation rates across pH levels and Arrhenius plots to model temperature-dependent hydrolysis .

Q. What are the critical parameters to optimize during the synthesis of Ca-SIS to ensure reproducibility?

Key parameters include:

  • Reagent Ratios : Molar ratios of starch:isododecenylsuccinic anhydride (typically 1:2–1:4) and calcium chloride concentration (excess to ensure complete neutralization).
  • Reaction Conditions : Temperature (60–80°C), time (4–8 hours), and solvent system (aqueous vs. organic) .
  • Validation : Monitor reaction progress via FTIR (disappearance of anhydride peaks) and quantify unreacted reagents through Soxhlet extraction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on the solubility of Ca-SIS in polar vs. non-polar solvents?

  • Hypothesis Testing :
    • Variable Isolation : Test solubility in solvents with incremental polarity (e.g., hexane to ethanol) while controlling for temperature and agitation.
    • Structural Analysis : Use XPS to detect surface calcium content, which may form insoluble complexes in polar solvents .
    • Reproducibility Checks : Compare synthesis protocols (e.g., drying methods affecting crystallinity) across studies .
  • Statistical Approach : Apply multivariate regression to identify dominant factors (e.g., substitution degree vs. solvent polarity) .

Q. What advanced techniques are suitable for probing the interaction of Ca-SIS with biological membranes in drug delivery applications?

  • In Vitro Models :
    • Lipid Bilayer Assays : Use fluorescence microscopy to track Ca-SIS-induced membrane permeability changes .
    • Caco-2 Cell Monolayers : Measure transepithelial electrical resistance (TEER) to assess barrier disruption .
  • Analytical Methods :
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity between Ca-SIS and membrane phospholipids .
    • Cryo-EM : Visualize structural changes in membranes post-interaction .

Q. How can researchers model the thermal degradation kinetics of Ca-SIS for industrial-scale processing?

  • Methodology :
    • TGA/DSC : Perform non-isothermal degradation studies at heating rates of 5–20°C/min under nitrogen .
    • Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) and pre-exponential factor (A) .
    • Validation : Compare experimental data with computational models (e.g., COMSOL simulations of heat transfer) .

Methodological Frameworks for Research Design

Q. How to apply the FINER criteria to assess the feasibility of a Ca-SIS study on enzymatic degradation?

  • Feasible : Ensure access to purified enzymes (e.g., pancreatic α-amylase) and validated assay protocols .
  • Novel : Investigate understudied enzymes (e.g., microbial lipases) or synergistic degradation pathways .
  • Ethical : Use non-anzyme sources (e.g., recombinant enzymes) to avoid ethical concerns .
  • Relevant : Link findings to applications like biodegradable packaging or controlled-release systems .

Q. What statistical approaches are recommended for analyzing contradictory data in Ca-SIS biocompatibility studies?

  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .
  • Sensitivity Analysis : Identify outliers by testing the robustness of conclusions to dataset variations .
  • Bayesian Methods : Update prior probabilities (e.g., toxicity thresholds) with new evidence to reduce uncertainty .

Data Interpretation and Reporting

Q. How to address limitations in Ca-SIS research, such as batch-to-batch variability in substitution degrees?

  • Mitigation Strategies :
    • Standardized Synthesis Protocols : Use automated reactors for precise control of reaction parameters .
    • Batch Characterization : Pre-screen each batch via HPAEC-PAD to quantify monosaccharide and substituent distribution .
  • Reporting Standards : Clearly document substitution ranges (e.g., DS = 0.2–0.4) and include confidence intervals in data tables .

Q. What are the best practices for visualizing Ca-SIS structural data in research publications?

  • Graphical Standards :
    • FTIR/NMR Spectra : Annotate key peaks (e.g., 1730 cm⁻¹ for ester bonds) and include baseline-corrected overlays .
    • SEM/TEM Images : Provide scale bars and specify magnification (e.g., 50,000x) .
    • XRD Diffractograms : Label crystallographic planes (e.g., 2θ = 17° for V-type starch) .

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